1,2,3-Trichloro-2-fluoropropane

Beschreibung

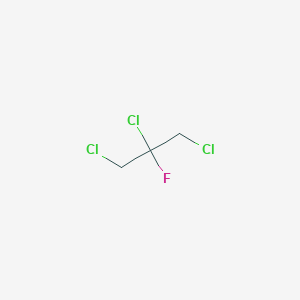

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,3-trichloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOROQHBGERJNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505375 | |

| Record name | 1,2,3-Trichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-16-1 | |

| Record name | 1,2,3-Trichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1,2,3-trichloro-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3-trichloro-2-fluoropropane (CAS Number: 7126-16-1). Due to the limited availability of experimental data for this specific isomer, this document also includes computed data and information on related halogenated propanes to offer a broader context for its potential characteristics and reactivity. This guide is intended for researchers, scientists, and professionals in drug development who may encounter or consider using this compound in their work. It covers available data on its physical properties, chemical reactivity, and potential biological relevance, while also highlighting areas where further research is needed.

Introduction

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Cl₃F. As a hydrochlorofluorocarbon (HCFC), its properties are influenced by the presence of both chlorine and fluorine atoms on a propane backbone. Such compounds are of interest due to their unique chemical and physical properties, which can be tailored by the type and position of the halogen atoms. In the context of drug discovery and development, halogenated compounds are of significant interest due to their ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. However, the toxicological profile of small halogenated alkanes necessitates a thorough understanding of their properties. This guide aims to consolidate the currently available information on this compound.

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following tables summarize available computed data for the target compound and experimental data for related isomers to provide a comparative reference.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 7126-16-1 | [1] |

| Molecular Formula | C₃H₄Cl₃F | [1] |

| Molecular Weight | 165.42 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Computed Density | 1.438 g/cm³ | [2] |

| Computed XLogP3 | 2.3 | [1] |

Table 2: Experimental Physical Properties of Related Halogenated Propanes

| Property | 1,1,2-Trichloro-2-fluoropropane | 1,2-Dichloro-2-fluoropropane | 1,2,3-Trichloropropane |

| Boiling Point | 117 °C | 88-89 °C | 156.85 °C |

| Melting Point | Not available | -92.5 °C | -14 °C |

| Density | Not available | 1.231 g/cm³ | 1.387 g/mL |

| Water Solubility | Not available | Not available | 1,750 mg/L |

Note: The data in Table 2 are for isomeric or structurally related compounds and should be used as estimations for the properties of this compound with caution.

Chemical Reactivity and Stability

Based on general principles of organohalogen chemistry and information on related compounds, the chemical reactivity of this compound can be inferred.

-

Stability : The compound is expected to be stable under normal storage conditions. However, like many halogenated hydrocarbons, it may be sensitive to heat and light.

-

Incompatible Materials : It is expected to be incompatible with strong bases and strong oxidizing agents.[3] Contact with alkali metals and finely divided metals (e.g., Al, Mg, Zn) should also be avoided.[3]

-

Hazardous Decomposition Products : Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

Synthesis and Analysis

Synthesis

To introduce the fluorine atom at the 2-position, a subsequent fluorination step would be necessary. General methods for the fluorination of haloalkanes often involve nucleophilic substitution with a fluoride source.

Figure 1: A conceptual workflow for the potential synthesis of this compound.

Analytical Methods

A standard and validated experimental protocol for the analysis of this compound is not available. However, gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of halogenated hydrocarbons.

General GC-MS Protocol for Halogenated Volatiles:

A general protocol for the analysis of volatile halogenated compounds in a sample matrix would involve the following steps. Specific parameters would require optimization for this compound.

-

Sample Preparation : Depending on the matrix (e.g., water, soil, biological tissue), sample preparation may involve extraction with a suitable organic solvent, or for volatile compounds, purge and trap or headspace analysis.

-

Gas Chromatography (GC) :

-

Column : A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of halogenated alkanes.

-

Injector : Split/splitless injection is common.

-

Oven Temperature Program : A temperature gradient is used to elute compounds based on their boiling points.

-

Carrier Gas : Helium or hydrogen is typically used.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Analyzer : A quadrupole or ion trap analyzer is commonly used.

-

Detection : The mass spectrometer detects the mass-to-charge ratio of the fragment ions, producing a mass spectrum that serves as a fingerprint for the compound.[5]

-

Figure 2: A generalized workflow for the analysis of this compound using GC-MS.

Spectroscopic Data:

While experimental spectra for this compound are not widely available, PubChem does provide a link to a 19F NMR spectrum.[1] For mass spectrometry, the fragmentation pattern would be expected to show characteristic losses of chlorine, fluorine, and HCl/HF from the molecular ion. The mass spectrum of the non-fluorinated analog, 1,2,3-trichloropropane, is available in the NIST Chemistry WebBook and can serve as a reference.[6]

Potential Biological Activity and Relevance to Drug Development

There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, by examining the broader classes of hydrochlorofluorocarbons (HCFCs) and short-chain chlorinated alkanes, some potential toxicological and metabolic considerations can be inferred.

Metabolism:

HCFCs are generally metabolized to a lesser extent than their non-fluorinated counterparts.[7][8][9] The presence of C-H bonds allows for oxidative metabolism by cytochrome P450 enzymes.[7][8][9] This metabolism can lead to the formation of reactive intermediates that may be responsible for any observed toxicity. The initial step in the metabolism of many halogenated hydrocarbons is dehalogenation.

Figure 3: A simplified, hypothetical metabolic pathway for this compound.

Toxicity:

Short-chain chlorinated paraffins (SCCPs) have been shown to exhibit toxicity, including persistence in the environment and bioaccumulation.[10][11] Some studies have indicated that SCCPs can cause damage to the liver, kidney, and thyroid.[12] Given that this compound is a short-chain chlorinated and fluorinated alkane, a cautious approach to its handling and a thorough evaluation of its toxicological profile are warranted. A safety data sheet for this compound indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Relevance to Drug Development:

The introduction of halogens into drug candidates is a common strategy to improve properties such as metabolic stability, lipophilicity, and binding affinity. However, the potential for toxicity from small, polyhalogenated alkanes like this compound makes them unlikely candidates for direct use as therapeutic agents. Their utility would more likely be as chemical intermediates in the synthesis of more complex molecules. The reactivity of the carbon-chlorine bonds could be exploited for further functionalization.

Conclusion

This compound is a halogenated hydrocarbon for which there is a significant lack of experimentally determined data. While its basic chemical identity is known, its physical properties, detailed reactivity, and biological effects remain largely uncharacterized. This guide has compiled the available information, including computed data and data from related compounds, to provide a preliminary understanding of this molecule. For researchers and professionals in drug development, it is crucial to recognize these knowledge gaps and to exercise caution when handling or considering the use of this compound. Further experimental investigation into the physical, chemical, and toxicological properties of this compound is necessary to fully understand its potential applications and risks.

References

- 1. This compound | C3H4Cl3F | CID 12641672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7126-16-1 | Benchchem [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. JP2010180135A - Method for producing 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Propane, 1,2,3-trichloro- [webbook.nist.gov]

- 7. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Status of short-chain chlorinated paraffins in matrices and research gap priorities in Africa: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moodle.toxoer.com [moodle.toxoer.com]

- 12. researchgate.net [researchgate.net]

synthesis of 1,2,3-trichloro-2-fluoropropane from 1,2,3-trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing 1,2,3-trichloro-2-fluoropropane (HCFC-251ba) from 1,2,3-trichloropropane. The primary challenge in this synthesis is achieving regioselective fluorination at the secondary carbon (C-2) while minimizing the formation of isomeric and over-fluorinated byproducts. This document details both liquid-phase and vapor-phase catalytic fluorination methods, summarizing key experimental data and providing illustrative protocols based on established chemical principles for related halogenated hydrocarbons.

Core Synthesis Principles

The conversion of 1,2,3-trichloropropane to this compound is a halogen exchange (Halex) reaction, where a chlorine atom is substituted by a fluorine atom. The choice of fluorinating agent, catalyst, and reaction conditions is critical in directing the regioselectivity of this transformation.

Liquid-Phase Catalytic Fluorination

Liquid-phase fluorination offers advantages in temperature control and handling of reactants. A common approach involves the use of anhydrous hydrogen fluoride (HF) as the fluorinating agent in the presence of a Lewis acid catalyst. Antimony pentachloride (SbCl₅) and its fluorinated derivatives are particularly effective for this purpose.

Experimental Protocol: Liquid-Phase Fluorination with Antimony Catalyst

The following protocol is adapted from established methods for the fluorination of haloalkanes.

Materials:

-

1,2,3-trichloropropane (C₃H₅Cl₃)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅)

-

A suitable corrosion-resistant reactor (e.g., Hastelloy C or a PTFE-lined autoclave) equipped with a stirrer, temperature and pressure sensors, and inlet/outlet ports.

-

Scrubbing solution for acidic off-gases (e.g., aqueous potassium hydroxide).

Procedure:

-

The reactor is charged with antimony pentachloride under an inert atmosphere.

-

Anhydrous hydrogen fluoride is continuously fed into the reactor to activate the catalyst, forming an antimony (V) chlorofluoride species. This pre-reaction is typically carried out at temperatures ranging from 70°C to 120°C. By-product hydrogen chloride (HCl) is continuously removed from the reactor.

-

1,2,3-trichloropropane is then continuously fed into the activated catalyst mixture.

-

The reaction is maintained at a controlled temperature, typically between 50°C and 150°C, and at a pressure sufficient to maintain the reactants in the liquid phase.

-

The crude product stream, containing this compound, unreacted starting material, HF, HCl, and byproducts, is continuously withdrawn from the reactor.

-

The product stream is passed through a series of purification steps, including a phase separator to remove excess HF and catalyst, followed by distillation to isolate the desired product.

Quantitative Data for a Related Liquid-Phase Fluorination

| Reactant | Catalyst | Temperature (°C) | Pressure (psig) | Molar Ratio (HF:Reactant) | Product Distribution | Reference |

| Chloroform | SbCl₅ | 90-110 | Not Specified | 1.85 - 2.08 | Mixture of CHCl₂F, CHClF₂, and CHF₃ | [1] |

Vapor-Phase Catalytic Fluorination

Vapor-phase fluorination is a common industrial method for the production of hydrochlorofluorocarbons. This process typically involves passing the vaporized reactants over a solid-state catalyst at elevated temperatures.

Experimental Protocol: Vapor-Phase Fluorination with Chromium Catalyst

The following is a generalized protocol for vapor-phase fluorination based on common practices for related compounds.

Materials:

-

1,2,3-trichloropropane (C₃H₅Cl₃)

-

Anhydrous hydrogen fluoride (HF)

-

Chromium-based catalyst (e.g., fluorinated chromium oxide, Cr₂O₃)

-

A fixed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel or Monel).

-

Vaporizer for the organic feed.

-

Condensation and purification train.

Procedure:

-

The chromium-based catalyst is packed into the reactor and pre-treated with a flow of anhydrous HF at an elevated temperature (e.g., 200°C - 400°C) to activate it.

-

1,2,3-trichloropropane is vaporized and mixed with a stream of anhydrous HF.

-

The gaseous mixture is passed through the heated catalyst bed. The reaction temperature is a critical parameter and is typically maintained between 150°C and 350°C.

-

The contact time of the reactants with the catalyst is controlled by adjusting the flow rates.

-

The effluent gas stream, containing the product, unreacted starting materials, HF, and HCl, is cooled to condense the organic components.

-

The condensed liquid is then subjected to purification, typically involving washing to remove residual acids, followed by fractional distillation to isolate this compound.

Quantitative Data for a Related Vapor-Phase Fluorination

Specific quantitative data for the vapor-phase fluorination of 1,2,3-trichloropropane is limited. The table below presents data for the fluorination of a related compound, 1,1,2,3-tetrachloropropene, to illustrate typical conditions and outcomes.

| Reactant | Catalyst | Temperature (°C) | Molar Ratio (HF:Reactant) | Conversion (%) | Selectivity (%) to HCFO-1233xf | Reference |

| 1,1,2,3-Tetrachloropropene | Fluorinated Cr₂O₃ | 200-400 | >1 | High | Favored at higher temperatures | [2] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and experimental setup, the following diagrams are provided in the DOT language for Graphviz.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for liquid-phase synthesis.

Caption: Experimental workflow for vapor-phase synthesis.

References

In-Depth Technical Guide: 1,2,3-Trichloro-2-fluoropropane (CAS 7126-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 7126-16-1, identified as 1,2,3-trichloro-2-fluoropropane. Also known by the synonym 2-fluoro-1,2,3-trichloropropane and the hydrochlorofluorocarbon (HCFC) designation HCFC-251ba, this substance is a halogenated alkane.[1][2] This document collates available data on its chemical and physical properties, safety and handling procedures, and known applications. It is intended for an audience of researchers, scientists, and professionals in drug development, though it should be noted that the available literature does not indicate any direct application of this compound in pharmaceutical research or drug development.

Chemical and Physical Properties

This compound is a synthetic organic compound.[1] Its properties are determined by the presence of both chlorine and fluorine atoms bonded to a propane backbone. The quantitative physical and chemical properties are summarized in the tables below. Data is compiled from computed values and supplier technical specifications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₃F | [1][2] |

| Molecular Weight | 165.42 g/mol | [1] |

| Physical State | Liquid (at standard conditions) | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.438 g/cm³ | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Flash Point | Not available | [1] |

| Solubility | Not available | [1] |

Table 2: Computed Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 | [1] |

| InChIKey | LOROQHBGERJNAM-UHFFFAOYSA-N | [1] |

| SMILES | C(C(CCl)(F)Cl)Cl | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 163.936261 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity | 52.1 | [1] |

Synthesis and Reactivity

Synthesis

Minimizing byproducts in such reactions would likely involve strategies such as:

-

Temperature Optimization: Conducting the reaction at the lowest effective temperature to favor the desired kinetically controlled product.[3]

-

Catalyst Selection: Using a catalyst with high regioselectivity for fluorination at the C-2 position.[3]

-

Control of Reagent Concentration: Carefully managing the molar ratio of the fluorinating agent to the substrate to prevent over-fluorination.[3]

Reactivity

As a halogenated alkane, this compound is expected to be relatively stable under normal conditions. However, it is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals like aluminum, magnesium, and zinc.[2] Hazardous decomposition products upon heating or in case of fire include carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

Applications and Uses

The primary documented use of CAS 7126-16-1 is as a laboratory chemical for scientific research and development.[2] While some sources suggest general applications for similar compounds as refrigerants, blowing agents, or fire extinguishing agents, specific commercial or industrial applications for this compound are not well-documented in the available literature.[1] There is no evidence to suggest its use in drug development or as a pharmaceutical intermediate.

Safety and Toxicology

This compound is classified as a hazardous substance with several associated risks.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

| Hazardous to the Ozone Layer | H420 | Harms public health and the environment by destroying ozone in the upper atmosphere | [2] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash fountains and safety showers should be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Protective gloves (e.g., nitrile rubber) are required.[2]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[2]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2]

-

Respiratory Protection: If vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

-

First-Aid Measures

The following diagram outlines the logical workflow for first-aid response upon exposure to this compound.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Researchers planning to work with this substance would need to adapt general methods for handling and analyzing halogenated hydrocarbons, while adhering strictly to the safety precautions outlined in the Safety Data Sheet provided by the supplier.[2]

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or mechanism of action of this compound. No studies have been identified that investigate its interaction with biological systems, signal transduction pathways, or its potential for use as a pharmacological tool. Its classification as a skin, eye, and respiratory irritant suggests general cellular toxicity upon direct contact, but specific molecular targets have not been elucidated.[2]

Conclusion

This compound (CAS 7126-16-1) is a halogenated hydrocarbon with limited available technical data. Its primary role appears to be as a chemical intermediate or a substance for laboratory research. The compound is classified as a hazardous material, causing irritation and posing a threat to the ozone layer. Due to the scarcity of published research, there are no established detailed experimental protocols or information on its biological effects. Professionals intending to use this compound should exercise extreme caution and adhere to all safety guidelines provided by the manufacturer. Further research is required to fully characterize its properties, reactivity, and potential applications.

References

Spectroscopic Profile of 1,2,3-Trichloro-2-fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trichloro-2-fluoropropane. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a combination of predicted data, comparative data from its non-fluorinated analog, 1,2,3-trichloropropane, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar halogenated small molecules.

Predicted and Comparative Spectroscopic Data

To facilitate the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented below. For comparative purposes, experimental data for the closely related analog, 1,2,3-trichloropropane, is also provided. It is crucial to note that predicted values can differ from experimental results and should be used as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | ~4.0 - 4.5 | Multiplet |

| ¹³C | ~50 - 60 (CH₂Cl) | Triplet (due to C-F coupling) |

| ~70 - 80 (CCl) | Singlet | |

| ~90 - 100 (CFCl) | Doublet (due to C-F coupling) |

Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts and multiplicities may vary.

Table 2: Experimental ¹H NMR and ¹³C NMR Data for 1,2,3-Trichloropropane

| Nucleus | Experimental Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.89 | Doublet of doublets |

| 4.33 | Quintet | |

| ¹³C | 46.5 | CH₂Cl |

| 60.1 | CHCl |

Source: Experimental data for 1,2,3-trichloropropane.[1][2]

Mass Spectrometry

Table 3: Experimental Mass Spectrometry Data for 1,2,3-Trichloropropane

| m/z | Relative Intensity | Fragment |

| 146 | Moderate | [M]⁺ |

| 111 | High | [M-Cl]⁺ |

| 75 | Very High | [C₂H₂Cl]⁺ |

Source: Experimental data for 1,2,3-trichloropropane from the NIST WebBook.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H, C-Cl, and C-F stretching and bending vibrations. The presence of the C-F bond would introduce a strong absorption band in the region of 1000-1400 cm⁻¹.

Table 4: Predicted and Comparative IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Range for this compound | Experimental Data for 1,2,3-Trichloropropane |

| C-H stretch | 2950 - 3050 | 2960, 3020 |

| C-F stretch | 1000 - 1400 | N/A |

| C-Cl stretch | 650 - 850 | 700 - 800 |

| CH₂ bend | 1400 - 1450 | 1430 |

Source: Predicted ranges are based on typical functional group absorptions. Experimental data for 1,2,3-trichloropropane from the NIST WebBook.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile, halogenated small molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (300 MHz or higher recommended)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

-

Sample (~5-20 mg for ¹H, ~20-50 mg for ¹³C)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a small vial.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR: If the spectrometer is equipped with a fluorine probe, acquire a ¹⁹F spectrum. This is often done with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify multiplicities.

-

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile-compatible GC column (e.g., DB-5ms)

-

Helium carrier gas

-

Sample dissolved in a volatile solvent (e.g., dichloromethane, methanol) at a low concentration (e.g., 100 µg/mL).

Procedure:

-

Sample Introduction:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

-

Gas Chromatography:

-

The sample is vaporized and carried by the helium gas through the GC column.

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer

-

Liquid sample cell (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Sample (a few drops)

-

Volatile solvent for cleaning (if necessary).

Procedure:

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment (or with the clean salt plates/ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Preparation (Liquid Cell Method):

-

Place a drop of the neat liquid sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (ATR Method):

-

Place a drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data for structural elucidation.

Caption: General workflow for spectroscopic analysis of a small organic molecule.

Caption: Logical integration of spectroscopic data for structure elucidation.

References

- 1. 1,2,3-Trichloropropane(96-18-4) 13C NMR spectrum [chemicalbook.com]

- 2. 1,2,3-Trichloropropane(96-18-4) 1H NMR [m.chemicalbook.com]

- 3. Propane, 1,2,3-trichloro- [webbook.nist.gov]

- 4. Propane, 1,2,3-trichloro- [webbook.nist.gov]

- 5. Propane, 1,2,3-trichloro- [webbook.nist.gov]

- 6. 1,2,3-Trichloropropane(96-18-4) IR Spectrum [chemicalbook.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Solubility Profile of 1,2,3-Trichloro-2-fluoropropane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trichloro-2-fluoropropane. Due to a lack of specific experimental data in publicly available literature, this guide presents estimated solubility based on the principle of "like dissolves like" and the known solubility of structurally similar compounds. It also includes a detailed, generalized experimental protocol for determining the solubility of halogenated hydrocarbons in organic solvents, which can be adapted for specific laboratory requirements.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two substances. The adage "like dissolves like" is a fundamental principle in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound (C₃H₄Cl₃F) is a halogenated hydrocarbon. The presence of chlorine and fluorine atoms induces a dipole moment, making it a polar molecule. Consequently, it is expected to be soluble in polar organic solvents.

Estimated Solubility of this compound

The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents. These estimations are based on the compound's polarity and the known solubility of analogous compounds.

| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound |

| Ethanol | C₂H₅OH | Polar | Soluble |

| Methanol | CH₃OH | Polar | Soluble |

| Acetone | C₃H₆O | Polar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble |

| Chloroform | CHCl₃ | Moderately Polar | Very Soluble |

| Toluene | C₇H₈ | Non-polar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble |

Note: This table is for estimation purposes only. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the gravimetric determination of the solubility of a solid or liquid solute, such as this compound, in an organic solvent.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specified temperature to reach saturation.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The excess solute is necessary to ensure that the solution becomes saturated.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed in the water bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the sediment) using a pre-weighed, gas-tight syringe. To avoid drawing up solid particles, keep the syringe tip well above the settled solute.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry collection vial. The filter will remove any remaining microscopic solid particles.

-

-

Solvent Evaporation:

-

Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be above the boiling point of the solvent but well below the boiling point of this compound.

-

Continue heating until a constant weight of the vial is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

After cooling the vial to room temperature in a desiccator, weigh it to determine the mass of the dissolved solute.

-

The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility = (Mass of solute / Mass of solvent) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers and professionals interested in the solubility of this compound. While estimations are provided, it is strongly recommended that experimental validation be conducted to obtain precise and reliable solubility data for critical applications.

References

Stability and Decomposition of 1,2,3-Trichloro-2-Fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of 1,2,3-trichloro-2-fluoropropane (HCFC-241ea). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets, studies of analogous compounds such as 1,2,3-trichloropropane, and general principles of halocarbon chemistry. This document is intended to serve as a foundational resource for professionals working with or researching this chemical.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for assessing its stability and handling.

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₃F | --INVALID-LINK-- |

| Molecular Weight | 165.42 g/mol | --INVALID-LINK-- |

| CAS Number | 7126-16-1 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid | Inferred from analogous compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Slightly soluble in water | Inferred from analogous compounds[2] |

Stability and Incompatibility

Under standard laboratory and storage conditions, this compound is a stable compound.[1] However, its stability can be compromised by exposure to certain conditions and materials.

Incompatible Materials:

-

Alkali metals

-

Finely divided metals (e.g., Al, Mg, Zn)

-

Strong bases

-

Strong oxidizing agents[1]

Contact with these materials should be avoided to prevent potentially vigorous or hazardous reactions.

Decomposition Pathways

The decomposition of this compound can be initiated by thermal energy, and potentially by photochemical and hydrolytic processes.

Thermal Decomposition

Exposure to high temperatures is a primary driver of decomposition for this compound. The carbon-chlorine and carbon-fluorine bonds can cleave, leading to the formation of smaller, reactive species.

Decomposition Products:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)[1]

The formation of these toxic and corrosive byproducts necessitates caution when handling this compound at elevated temperatures.

Caption: Thermal decomposition pathway of this compound.

Photochemical Decomposition (Inferred)

While specific data for this compound is unavailable, analogous hydrochlorofluorocarbons (HCFCs) and the related compound 1,2,3-trichloropropane are known to undergo photochemical degradation in the atmosphere. The primary mechanism is reaction with photochemically generated hydroxyl radicals (•OH).[3] This process is a key factor in the atmospheric lifetime of such compounds.

Caption: Inferred atmospheric decomposition via hydroxyl radical reaction.

Hydrolysis (Inferred)

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound have not been published. However, standardized methods for evaluating the thermal and photochemical stability of halocarbons can be adapted.

Thermal Stability Assessment

A common method for determining thermal stability involves heating the compound in a controlled environment and analyzing the decomposition products over time.

Generalized Protocol:

-

Sample Preparation: A known quantity of this compound is placed in an inert, sealed reaction vessel (e.g., a quartz tube).

-

Heating: The vessel is heated to a series of constant, elevated temperatures in a furnace or oven.

-

Sampling: At regular intervals, the gas phase within the vessel is sampled.

-

Analysis: The samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its decomposition products.[5]

-

Data Analysis: The rate of decomposition at each temperature is determined, allowing for the calculation of kinetic parameters like the Arrhenius parameters (activation energy and pre-exponential factor).[5]

Caption: Generalized workflow for thermal stability assessment.

Photochemical Stability Assessment

To evaluate photochemical stability, the compound is exposed to a light source of known wavelength and intensity, and its degradation is monitored.

Generalized Protocol:

-

Solution Preparation: A solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) is prepared.

-

Irradiation: The solution is placed in a photoreactor and irradiated with a lamp that emits light at relevant wavelengths (e.g., simulating the solar spectrum).

-

Sampling: Aliquots of the solution are withdrawn at specific time points.

-

Analysis: The concentration of the parent compound is measured, typically using High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Quantum Yield Calculation: By measuring the rate of degradation and the photon flux, the quantum yield (a measure of the efficiency of a photochemical process) can be calculated.[6]

Summary of Quantitative Data (Inferred)

Specific quantitative data on the stability and decomposition of this compound is not available in the public domain. The following table provides an illustrative structure for how such data would be presented. The values for analogous compounds are provided for context.

| Parameter | Value (this compound) | Analogous Compound Data (1,2,3-trichloropropane) |

| Thermal Decomposition Onset | Not Available | Not Available |

| Atmospheric Half-life (vs. •OH) | Not Available | Estimated at ~15-46 days[3] |

| Hydrolysis Half-life (neutral pH) | Not Available | Estimated to be very long (years)[4] |

Conclusion

This compound is a stable compound under normal conditions but will decompose at high temperatures to yield hazardous products. Its stability is compromised by contact with strong bases, oxidizing agents, and certain metals. While direct experimental data on its photochemical and hydrolytic degradation are lacking, analogies with similar compounds suggest that atmospheric degradation via reaction with hydroxyl radicals is a likely pathway, and hydrolysis is expected to be slow. Further experimental research is necessary to fully characterize the stability and decomposition kinetics of this compound to ensure its safe handling and to understand its environmental fate.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C3H4Cl3F | CID 12641672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting Arrhenius Parameters for Gas-Phase Decomposition Using a Non-Isothermal Reactor [comsol.com]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 1,2,3-Trichloro-2-fluoropropane (HCFC-251ba)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Trichloro-2-fluoropropane, a hydrochlorofluorocarbon (HCFC) designated as HCFC-251ba. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from computational data, properties of its precursor 1,2,3-trichloropropane (TCP), and general principles of fluorinated hydrocarbons. It covers the physicochemical properties, a plausible synthetic route, environmental considerations, and potential, albeit not established, applications in the pharmaceutical sector. This document aims to serve as a foundational resource for researchers and professionals interested in the properties and potential uses of halogenated propanes.

Introduction

This compound (HCFC-251ba) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family. These compounds are characterized by the presence of hydrogen, chlorine, fluorine, and carbon atoms. While HCFCs were developed as alternatives to the more ozone-depleting chlorofluorocarbons (CFCs), they are also recognized as substances with ozone-depleting potential and are subject to phase-out schedules under the Montreal Protocol. The inclusion of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and specialty materials. This guide focuses on the technical aspects of HCFC-251ba, providing available data and inferred knowledge to support research and development activities.

Physicochemical Properties

Specific experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the computed physicochemical properties of HCFC-251ba, alongside the experimentally determined properties of its precursor, 1,2,3-trichloropropane (TCP), for comparative purposes.

Table 1: Computed Physicochemical Properties of this compound (HCFC-251ba)

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₃F | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7126-16-1 | PubChem[1] |

| Molecular Weight | 165.42 g/mol | PubChem[1] |

| Monoisotopic Mass | 163.936261 Da | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 163.936261 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 52.1 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 1,2,3-Trichloropropane (TCP)

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₃ | Wikipedia[2] |

| IUPAC Name | 1,2,3-Trichloropropane | Wikipedia[2] |

| CAS Number | 96-18-4 | Wikipedia[2] |

| Molar Mass | 147.43 g/mol | Wikipedia[2] |

| Appearance | Colorless to straw-colored liquid | US EPA[3] |

| Odor | Chloroform-like | Wikipedia[2] |

| Density | 1.387 g/mL | Wikipedia[2] |

| Melting Point | -14 °C (7 °F; 259 K) | Wikipedia[2] |

| Boiling Point | 156.85 °C (314.33 °F; 430.00 K) | Wikipedia[2] |

| Solubility in water | 1,750 mg/L | Wikipedia[2] |

| log P | 2.27 | Wikipedia[2] |

| Vapor Pressure | 3 mmHg (20 °C) | Wikipedia[2] |

| Flash Point | 71 °C (160 °F; 344 K) | Wikipedia[2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Fluorination of 1,2,3-Trichloropropane

Objective: To synthesize this compound by the reaction of 1,2,3-trichloropropane with hydrogen fluoride.

Materials:

-

1,2,3-trichloropropane (TCP)

-

Anhydrous hydrogen fluoride (HF)

-

A suitable catalyst (e.g., a chromium-based or antimony-based catalyst)

-

Inert gas (e.g., nitrogen) for purging

-

Neutralizing agent (e.g., aqueous potassium hydroxide)

-

Drying agent (e.g., anhydrous calcium chloride)

-

Reaction vessel resistant to HF (e.g., a Monel or stainless steel autoclave)

-

Distillation apparatus

Procedure:

-

Reactor Preparation: The reaction vessel is thoroughly cleaned, dried, and purged with an inert gas to remove air and moisture.

-

Catalyst Activation (if required): The catalyst is placed in the reactor and may require activation, which often involves heating under a stream of inert gas followed by treatment with HF.

-

Reactant Charging: A measured amount of 1,2,3-trichloropropane is charged into the reactor.

-

Fluorination Reaction: Anhydrous hydrogen fluoride is fed into the reactor at a controlled rate. The reaction is typically carried out at an elevated temperature and pressure to facilitate the reaction and maintain the reactants in the desired phase. The reaction temperature and pressure are critical parameters that influence the reaction rate and selectivity towards the desired product.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of TCP and the formation of HCFC-251ba and other byproducts.

-

Product Recovery: After the reaction reaches the desired conversion, the reactor is cooled, and the pressure is carefully released. The product mixture, containing unreacted TCP, HF, HCFC-251ba, and byproducts, is passed through a scrubber containing a neutralizing agent to remove acidic components like HF and HCl.

-

Purification: The crude organic product is then washed with water, dried using a suitable drying agent, and purified by fractional distillation to isolate this compound. The boiling points of the components will dictate the distillation conditions.

Safety Precautions: This reaction involves highly corrosive and toxic materials, particularly anhydrous hydrogen fluoride. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Specialized training in handling HF is essential.

Logical Relationship: Synthesis Pathway

Caption: Plausible synthesis of HCFC-251ba from TCP.

Environmental and Toxicological Profile

Environmental Fate

As an HCFC, this compound is expected to have a non-zero Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP). The presence of the C-H bond makes it susceptible to degradation by hydroxyl radicals in the troposphere, leading to a shorter atmospheric lifetime compared to CFCs. However, a fraction of the emitted HCFC-251ba can reach the stratosphere and contribute to ozone depletion through the catalytic cycle of chlorine radicals. Its precursor, TCP, is a persistent organic pollutant in groundwater.[3]

Toxicology

Specific toxicological data for HCFC-251ba is scarce. However, information on its precursor, 1,2,3-trichloropropane, is more extensive and provides an indication of potential hazards. TCP is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[3] It is known to cause liver and kidney damage in animal studies.[3] Short-term exposure to TCP can cause eye and throat irritation.[3] Given the structural similarity, HCFC-251ba should be handled with appropriate caution, assuming it may exhibit similar toxicological properties until specific data becomes available. A safety data sheet for this compound indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is also classified as harmful to public health and the environment by destroying ozone in the upper atmosphere.[4]

Relevance and Potential Applications in Drug Development

While there are no documented applications of this compound in the pharmaceutical industry, the introduction of fluorine into organic molecules is a well-established strategy in drug design. Fluorination can modulate a range of properties relevant to the efficacy and safety of a drug candidate, including:

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Lipophilicity: Fluorine is a highly lipophilic atom. The strategic placement of fluorine can be used to fine-tune the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donors or regions of positive electrostatic potential, potentially enhancing the binding affinity and selectivity of a drug.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological receptor.

Given these properties, small fluorinated building blocks can be valuable intermediates in the synthesis of complex pharmaceutical compounds. While HCFC-251ba itself is unlikely to be an active pharmaceutical ingredient, it could potentially serve as a starting material or intermediate for the synthesis of more complex fluorinated molecules with therapeutic potential. However, its environmental properties and potential toxicity would be significant considerations in any such application.

Experimental Workflow: Evaluation of Fluorinated Compounds in Drug Discovery

Caption: General workflow for evaluating new fluorinated compounds.

Conclusion

This compound (HCFC-251ba) is a hydrochlorofluorocarbon with limited publicly available experimental data. This guide has provided a summary of its computed properties, a plausible synthetic route based on the fluorination of 1,2,3-trichloropropane, and a discussion of its potential, though unproven, relevance in the broader context of fluorinated compounds in drug discovery. The environmental and toxicological concerns associated with HCFCs and its chlorinated precursor necessitate careful handling and consideration in any potential application. Further research is required to fully characterize the properties and potential of HCFC-251ba.

References

The Environmental Fate of 1,2,3-Trichloropropane: A Technical Guide

An In-depth Examination of the Transport, Transformation, and Persistence of a Recalcitrant Environmental Contaminant

This technical guide provides a comprehensive overview of the environmental fate of 1,2,3-trichloropropane (TCP), a persistent and toxic synthetic chemical. This document is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the behavior of chlorinated hydrocarbons in the environment. It covers the physicochemical properties, abiotic and biotic degradation pathways, and transport mechanisms of TCP, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of 1,2,3-Trichloropropane

The environmental behavior of 1,2,3-trichloropropane is largely dictated by its physical and chemical properties. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl₃ | [PubChem CID: 7285] |

| Molecular Weight | 147.43 g/mol | [PubChem CID: 7285] |

| CAS Number | 96-18-4 | [PubChem CID: 7285] |

| Appearance | Colorless liquid | [PubChem CID: 7285] |

| Density | 1.3889 g/cm³ at 20°C | [PubChem CID: 7285] |

| Boiling Point | 156.8 °C | [PubChem CID: 7285] |

| Melting Point | -14.7 °C | [PubChem CID: 7285] |

| Water Solubility | 1750 mg/L at 20°C | [PubChem CID: 7285] |

| Vapor Pressure | 3.1 mmHg at 25°C | [PubChem CID: 7285] |

| Henry's Law Constant | 3.17 x 10⁻⁴ atm·m³/mol | [PubChem CID: 7285] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.27 | [PubChem CID: 7285] |

| Organic Carbon-Water Partition Coefficient (K_oc_) | 97.7 L/kg | [PubChem CID: 7285] |

Environmental Transport and Distribution

Based on its physicochemical properties, 1,2,3-trichloropropane is expected to be mobile in the environment. Its relatively low K_oc_ value suggests limited sorption to soil and sediment, leading to a high potential for leaching into groundwater. The compound's moderate Henry's Law constant indicates that volatilization from surface water and moist soil can be a significant transport mechanism to the atmosphere.

Abiotic Degradation

1,2,3-trichloropropane is highly resistant to natural attenuation processes. Its abiotic degradation occurs slowly in the environment through hydrolysis and photodegradation.

Hydrolysis

Hydrolysis of TCP is a very slow process under typical environmental conditions, with a half-life estimated to be in the order of hundreds of years at 25°C and pH 7. The rate of hydrolysis is significantly enhanced under alkaline conditions and at elevated temperatures.

Photodegradation

In the atmosphere, 1,2,3-trichloropropane is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this process is approximately 15 to 46 days. Direct photolysis in water is not considered a significant degradation pathway as TCP does not absorb light at wavelengths above 290 nm.

Reductive Dechlorination with Zero-Valent Metals

A promising abiotic degradation method for TCP is reductive dechlorination using zero-valent metals, particularly zero-valent zinc (ZVZ). This process can be significantly faster than natural attenuation.

Biotic Degradation

The biodegradation of 1,2,3-trichloropropane is a slow process due to its high toxicity and recalcitrance. However, several microbial pathways for its transformation have been identified under both aerobic and anaerobic conditions.

Aerobic Biodegradation

Aerobic biodegradation of TCP is often a cometabolic process, where the microorganisms do not use TCP as a primary carbon source. Propane-oxidizing bacteria, such as Rhodococcus species, can degrade TCP through the action of monooxygenase enzymes.[1][2]

A key initial step in the aerobic degradation is the hydrolytic dehalogenation of TCP to 2,3-dichloro-1-propanol, catalyzed by a haloalkane dehalogenase. This can be followed by further enzymatic transformations.

References

Toxicological Profile of 1,2,3-Trichloro-2-fluoropropane: A Data-Driven Analysis

1,2,3-Trichloro-2-fluoropropane: Current Safety and Hazard Information

This compound is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₃F.[1] Information regarding its toxicological properties is limited to safety data sheets which classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also noted to be harmful to public health and the environment by destroying ozone in the upper atmosphere.[2]

Table 1: Hazard Identification for this compound

| Hazard Statement | Classification |

| Causes skin irritation | Skin Irritant (Category 2) |

| Causes serious eye irritation | Eye Irritant (Category 2A) |

| May cause respiratory irritation | STOT SE (Category 3) |

| Harms public health and the environment by destroying ozone in the upper atmosphere | Ozone (Category 1) |

Source: Synquest Labs Safety Data Sheet[2]

Toxicological Profile of 1,2,3-Trichloropropane (CAS No. 96-18-4)

The following sections provide a detailed overview of the toxicological profile of 1,2,3-trichloropropane, a structural analog of this compound. This information is intended to provide a comparative framework for researchers and professionals in the absence of specific data for the fluorinated compound.

Acute Toxicity

1,2,3-Trichloropropane exhibits toxicity upon oral, inhalation, and dermal exposure.[3]

Table 2: Acute Toxicity of 1,2,3-Trichloropropane

| Exposure Route | Species | Value | Reference |

| Oral (LD50) | Rat | 120 - 320 mg/kg bw | Sigma-Aldrich, Kennedy & Graepel, 1991[3] |

| Inhalation (LC50) | Rat | ~1000 ppm (4 hours) | Kennedy & Graepel, 1991[3] |

| Dermal (LD50) | Rat | Similar to oral LD50 | Anon., 1993[3] |

Genotoxicity

1,2,3-Trichloropropane is suspected of causing genetic defects and has shown mutagenic activity in various in vitro and in vivo assays, often requiring metabolic activation.[4][5]

Table 3: Genotoxicity of 1,2,3-Trichloropropane In Vitro

| Assay System | Test | Result (with metabolic activation) | Result (without metabolic activation) | Reference |

| Salmonella typhimurium TA100 | Gene mutation | Positive | Not specified | Haworth et al. 1983; Kubo et al. 2002; Låg et al. 1994; Mersch-Sundermann et al. 1994; NTP 1993; Ratpan and Plaumann 1988; Stolzenberg and Hine 1980[6] |

| Human Lymphocytes | Micronucleus Assay | Statistically significant | Statistically significant | Vlastos et al., 2007[7] |

| Human Lymphocytes | Comet Assay | DNA breakage induced | DNA breakage induced | Vlastos et al., 2007[7] |

Carcinogenicity

1,2,3-Trichloropropane is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[5][8] Oral exposure has been shown to cause tumors in multiple organs in rats and mice.[6][8]

Table 4: Carcinogenicity of 1,2,3-Trichloropropane in Animal Studies

| Species | Route | Target Organs | Reference |

| Rat | Gavage | Forestomach (squamous cell papillomas and carcinomas), oral mucosa, liver, kidneys, pancreas (adenomas), preputial/clitoral gland (adenoma and carcinoma)[6][8] | NTP, 1993[8] |

| Mouse | Gavage | Forestomach (squamous cell papillomas and carcinomas), uterus (adenoma, stromal polyp, and adenocarcinoma)[8] | NTP, 1993[8] |

Reproductive and Developmental Toxicity

1,2,3-Trichloropropane is suspected to damage fertility or the unborn child. Studies in animals have shown adverse effects on reproduction.[9]

Target Organ Toxicity

Prolonged or repeated exposure to 1,2,3-trichloropropane can cause damage to organs, particularly the liver and kidneys.[6]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of 1,2,3-trichloropropane has been evaluated using the Ames test with Salmonella typhimurium strain TA100. The protocol generally involves the following steps:

-

Preparation of Test Substance: 1,2,3-trichloropropane is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254.

-

Exposure: The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the solvent control.[6]

In Vitro Micronucleus Assay in Human Lymphocytes

This assay assesses the ability of a substance to induce chromosomal damage.

-

Cell Culture: Human lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Exposure: The cells are exposed to various concentrations of 1,2,3-trichloropropane with and without S9 mix.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[7]

Signaling Pathways and Workflows

Metabolic Pathways of 1,2,3-Trichloropropane

The metabolism of 1,2,3-trichloropropane is crucial for its toxicity and involves two primary pathways: oxidation by cytochrome P450 and conjugation with glutathione.[10][11]

Caption: Metabolic pathways of 1,2,3-trichloropropane leading to toxic metabolites.

General Toxicological Assessment Workflow

The assessment of a chemical's toxicity follows a structured workflow, from initial characterization to risk assessment.

Caption: A general workflow for the toxicological assessment of a chemical compound.

Conclusion

While a comprehensive toxicological profile for this compound is currently lacking, the available safety data indicates it is a hazardous substance requiring careful handling. The detailed toxicological information for the structural analog, 1,2,3-trichloropropane, reveals significant concerns, including acute toxicity, genotoxicity, and carcinogenicity. This surrogate profile underscores the need for further investigation into the specific toxicological properties of this compound to enable a thorough and accurate risk assessment for researchers, scientists, and drug development professionals. It is imperative to treat this compound with caution, assuming a toxicological profile of concern until specific data becomes available.

References

- 1. This compound | C3H4Cl3F | CID 12641672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. enviro.wiki [enviro.wiki]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Utility of 1,2,3-Trichloro-2-fluoropropane in Synthetic Chemistry: An Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. Consequently, the development of novel and efficient fluorinating agents is an area of intense research. This document addresses the potential application of 1,2,3-trichloro-2-fluoropropane as a fluorinating agent.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that This compound is not utilized as a fluorinating agent in synthetic organic chemistry. The available body of research does not contain any documented protocols or applications of this compound for the fluorination of substrates. Instead, the literature primarily focuses on its synthesis, physicochemical properties, and its status as a regulated chemical substance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₄Cl₃F |

| Molecular Weight | 165.42 g/mol |

| CAS Number | 7126-16-1 |

| Appearance | Colorless liquid |

| Synonyms | HCFC-251ba, 2-Fluoro-1,2,3-trichloropropane |

Source: PubChem CID 12641672[1]

Reactivity and Potential as a Fluorinating Agent

The chemical stability of this compound, coupled with the presence of multiple chlorine atoms, suggests that it is not an effective source of nucleophilic or electrophilic fluorine required for fluorination reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride atom in this molecule unlikely to be transferred to a substrate. The presence of three chlorine atoms would likely lead to undesired side reactions under conditions typically employed for fluorination.

Established Fluorinating Agents in Organic Synthesis

While this compound is not a viable fluorinating agent, a wide array of well-established reagents are available to the modern chemist for the introduction of fluorine into organic molecules. These are broadly categorized into nucleophilic and electrophilic fluorinating agents.

Common Nucleophilic Fluorinating Agents

Nucleophilic fluorinating agents are a source of fluoride ions (F⁻) and are commonly used for the displacement of leaving groups.

| Reagent | Acronym | Typical Applications |

| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination of alcohols and carbonyls |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Deoxyfluorination of alcohols and carbonyls |

| (4-tert-Butyl-2,6-dimethylphenyl)sulfur trifluoride | Fluolead™ | Deoxyfluorination of alcohols |

| Potassium fluoride | KF | Halogen exchange (Halex) reactions |

| Cesium fluoride | CsF | Halogen exchange (Halex) reactions |

Common Electrophilic Fluorinating Agents

Electrophilic fluorinating agents deliver a "F⁺" equivalent and are used for the fluorination of electron-rich substrates such as enolates, enol ethers, and aromatic compounds.

| Reagent | Acronym | Typical Applications |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, stereoselective fluorinations |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of a wide range of nucleophiles |

Experimental Workflow for a Typical Deoxyfluorination Reaction

The following diagram illustrates a generalized workflow for a deoxyfluorination reaction using a common nucleophilic fluorinating agent like DAST.

Caption: Generalized workflow for a deoxyfluorination reaction.

Signaling Pathway for Electrophilic Fluorination

The mechanism of electrophilic fluorination often involves the attack of a nucleophilic carbon on the electrophilic fluorine atom of the reagent. The following diagram illustrates this general concept.

Caption: Conceptual pathway for electrophilic fluorination.

Conclusion

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 1,2,3-Trichloro-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated nucleophilic substitution reactions on 1,2,3-trichloro-2-fluoropropane. Due to the limited availability of direct experimental data on this specific substrate, this document leverages established principles of physical organic chemistry and draws analogies from the known reactivity of structurally similar polychlorinated and fluorinated alkanes. The protocols outlined herein are model procedures designed to serve as a starting point for experimental investigation.

Introduction: Reactivity Profile of this compound

This compound is a highly functionalized propane derivative with distinct reactive sites. The presence of both chlorine and fluorine atoms on the carbon skeleton imparts a unique electronic and steric environment that dictates its reactivity towards nucleophiles.

-

Carbon-Halogen Bond Strengths: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. Consequently, the fluoride ion is a very poor leaving group in nucleophilic substitution reactions. Therefore, direct substitution of the fluorine atom is not anticipated under standard nucleophilic substitution conditions.

-

Leaving Group Ability: The chloride ion is a competent leaving group. The three chlorine atoms in this compound are the expected sites of nucleophilic attack.

-

Electronic Effects: The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect (-I). This effect influences the polarity of the adjacent C-Cl bonds, potentially making the carbon atoms at C-1, C-2, and C-3 more electrophilic and susceptible to nucleophilic attack.

-

Competing Reactions: Elimination reactions are expected to be significant competing pathways, particularly in the presence of strong, sterically hindered bases. The presence of protons on the carbon atoms adjacent to the C-Cl bonds allows for dehydrohalogenation to form various chloro-fluoro-propenes.

Predicted Regioselectivity of Nucleophilic Attack

The three carbon-chlorine bonds in this compound are not chemically equivalent. The site of nucleophilic substitution will be influenced by both steric and electronic factors.

-

Primary Chlorines (C-1 and C-3): These are sterically less hindered than the tertiary chlorine at C-2 and are likely to be more susceptible to S(_N)2 attack.

-

Tertiary Chlorine (C-2): This chlorine is attached to a tertiary carbon, which is sterically hindered for an S(_N)2 reaction. However, the formation of a tertiary carbocation intermediate could be favored under S(_N)1 conditions. The adjacent electron-withdrawing fluorine atom would, however, destabilize a carbocation at this position.

Based on these considerations, nucleophilic substitution is most likely to occur at the primary positions (C-1 and C-3).

Application: Synthesis of Novel Fluorinated Building Blocks